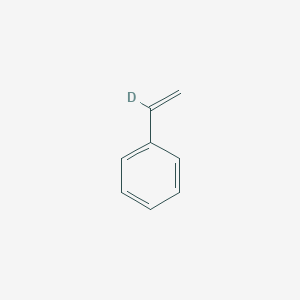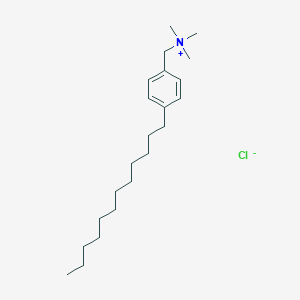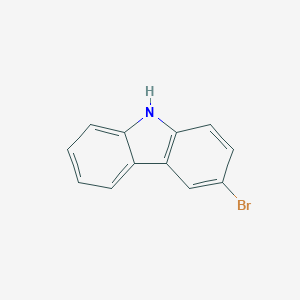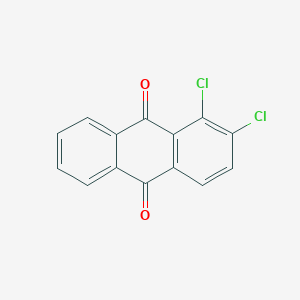
1,2-Dichloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloroanthracene-9,10-dione (DCAD) is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DCAD has been studied for its potential use in organic synthesis, as well as its biological and pharmacological properties.
作用机制
The mechanism of action of 1,2-Dichloroanthracene-9,10-dione is not fully understood. It is believed to act as a radical initiator and a photosensitizer, producing reactive oxygen species and free radicals. 1,2-Dichloroanthracene-9,10-dione has been shown to undergo photoinduced electron transfer reactions, leading to the production of superoxide and hydroxyl radicals.
生化和生理效应
1,2-Dichloroanthracene-9,10-dione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. 1,2-Dichloroanthracene-9,10-dione has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1,2-Dichloroanthracene-9,10-dione has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 1,2-Dichloroanthracene-9,10-dione in lab experiments is its ability to act as a radical initiator and photosensitizer, allowing for the production of reactive oxygen species and free radicals. This can be useful in various photochemical reactions and organic synthesis reactions. However, 1,2-Dichloroanthracene-9,10-dione can also be toxic to cells and can induce DNA damage, making it important to use proper safety precautions when handling this compound.
未来方向
There are many potential future directions for research involving 1,2-Dichloroanthracene-9,10-dione. One area of interest is the use of 1,2-Dichloroanthracene-9,10-dione in the production of singlet oxygen and other reactive oxygen species for use in photodynamic therapy for cancer treatment. Additionally, 1,2-Dichloroanthracene-9,10-dione could be further studied for its potential use in organic synthesis, as well as its biological and pharmacological properties. Further research is needed to fully understand the mechanism of action of 1,2-Dichloroanthracene-9,10-dione and its potential applications in various fields.
合成方法
1,2-Dichloroanthracene-9,10-dione can be synthesized through a variety of methods, including oxidation of 1,2-dichloroanthraquinone, reaction of 1,2-dichloroanthracene with potassium permanganate, and reaction of 1,2-dichloroanthracene with sulfuric acid and potassium dichromate. The most common method involves the oxidation of 1,2-dichloroanthraquinone using potassium permanganate.
科学研究应用
1,2-Dichloroanthracene-9,10-dione has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. It has been used as a starting material for the synthesis of various organic compounds, including anthraquinones, anthracenes, and anthrone derivatives. 1,2-Dichloroanthracene-9,10-dione has also been used in photochemical reactions, such as the production of singlet oxygen and the generation of radical species.
属性
CAS 编号 |
1594-46-3 |
|---|---|
产品名称 |
1,2-Dichloroanthracene-9,10-dione |
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC 名称 |
1,2-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI 键 |
PLUFITIFLBGFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Pictograms |
Acute Toxic |
同义词 |
1,2-Dichloro-9,10-anthraquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



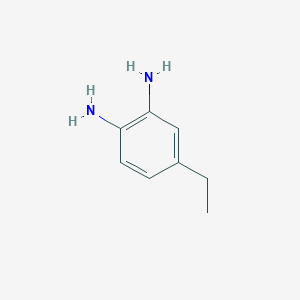
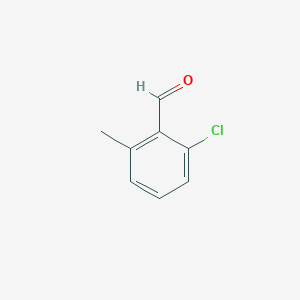
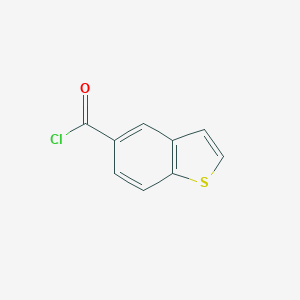
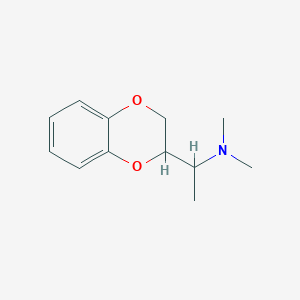
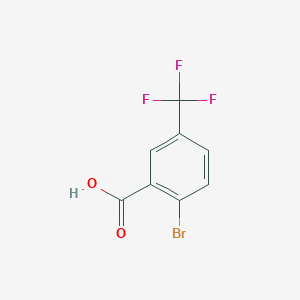
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
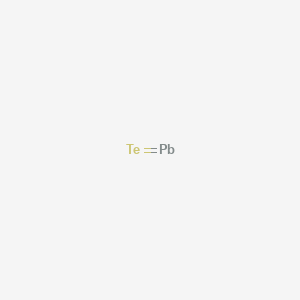

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

